(S)-1-(3-bromophenyl)ethanamine
Overview
Description
(S)-1-(3-bromophenyl)ethanamine is a compound that is structurally related to the molecules discussed in the provided papers. While the papers do not directly study this compound, they investigate molecules with bromophenyl groups, which are relevant to the analysis of this compound. The presence of a bromophenyl group is significant as it can influence the electronic properties and reactivity of the molecule.
Synthesis Analysis
The synthesis of compounds related to this compound can involve one-pot reactions and the use of specific reagents to induce the formation of the desired molecular structure. For instance, the synthesis of a cocrystal involving a 4-bromophenyl derivative was achieved using a low-valent titanium reagent, which suggests that similar methodologies could potentially be applied to synthesize this compound .
Molecular Structure Analysis
The molecular structure of compounds with bromophenyl groups has been studied using various computational methods, such as Gaussian09 software, and compared with experimental data like X-ray diffraction (XRD). These studies help in understanding the geometrical parameters and the stability of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization . Such analysis is crucial for this compound as well, to predict its stability and reactivity.
Chemical Reactions Analysis
The reactivity of bromophenyl-containing compounds can be inferred from molecular docking studies and the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These studies can indicate potential inhibitory activity against certain enzymes and suggest a role in pharmacological applications. The HOMO-LUMO gap also provides insight into the charge transfer within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl derivatives can be characterized by their vibrational frequencies, molecular electrostatic potential (MEP), and first hyperpolarizability. The MEP indicates the distribution of electronic density across the molecule, which is important for understanding its interaction with other molecules. The first hyperpolarizability is a measure of the nonlinear optical properties of the compound, which could be significant for materials science applications .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The synthesis of related Schiff bases from compounds like (S)-1-(3-bromophenyl)ethanamine has been explored, providing insights into their formation and characterization. For instance, N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Schiff base was prepared and characterized using various analytical methods (Warad et al., 2016).
Ligand Synthesis and Metal Complex Formation
- Chiral Ligands and Complexes : The synthesis of ligands related to this compound and their ability to form chiral, pseudo C3-symmetric complexes with metal salts has been studied. These complexes have been shown to maintain similar structures in solution and could have applications in chiral chemistry (Canary et al., 1998).
Radioactive Labeling
- Radioactive Synthesis : Research has been conducted on the synthesis of radioactive versions of related compounds for potential use in tracer studies and medical applications. For instance, 2-Bromo-[1-14C]ethanamine hydrobromide was synthesized from [2-14C]ethan-1-01-2-amine hydrochloride (Bach & Bridges, 1982).
Medicinal Chemistry
- Drug Synthesis : Compounds related to this compound have been used in the synthesis of drugs like Apremilast, highlighting their potential in the field of medicinal chemistry. Apremilast is known for its inhibitory action on phosphodiesterase 4 and is used in treating psoriasis (Shan et al., 2015).
Catalysis and Material Science
- Catalysis and Material Applications : The role of similar compounds in catalysis has been investigated, such as their use in cyclometallation reactions and in catalytic reduction processes. These studies contribute to the understanding of these compounds in material science and catalysis applications (Singh et al., 2019).
Safety and Hazards
“(S)-1-(3-bromophenyl)ethanamine” should be handled with care. It is advised to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound . It is intended for research and development use only and is not for medicinal or household use .
properties
IUPAC Name |
(1S)-1-(3-bromophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBZHYLTOAGURM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433283 | |
Record name | (S)-1-(3-bromophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139305-96-7 | |
Record name | (S)-1-(3-bromophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Bromo-α-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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